molecular formula C9H14BrNO B8089773 3-(3-Aminopropyl)phenol HBr

3-(3-Aminopropyl)phenol HBr

Cat. No.: B8089773
M. Wt: 232.12 g/mol
InChI Key: AAARPFZYGABISU-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)phenol hydrobromide is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol, where the phenol group is substituted with a 3-aminopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)phenol hydrobromide typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step process results in the formation of 3-(3-Aminopropyl)phenol, which is then converted to its hydrobromide salt .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to reduce production costs and improve safety. The comprehensive yield of the industrial process is reported to be around 63%, which is significantly higher than earlier methods .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)phenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Aminopropyl)phenol hydrobromide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)phenol hydrobromide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biochemical effects. The compound’s structure allows it to interact with biological membranes, influencing membrane fluidity and protein conformation .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminopropyl)phenol: Another phenol derivative with similar properties.

    3-(2-Aminopropyl)phenol: A closely related compound with slight structural differences.

Uniqueness

3-(3-Aminopropyl)phenol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-aminopropyl)phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c10-6-2-4-8-3-1-5-9(11)7-8;/h1,3,5,7,11H,2,4,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARPFZYGABISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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